molecular formula C7H5NO5 B124874 3-Hydroxy-4-nitrobenzoic acid CAS No. 619-14-7

3-Hydroxy-4-nitrobenzoic acid

Cat. No.: B124874
CAS No.: 619-14-7
M. Wt: 183.12 g/mol
InChI Key: XLDLRRGZWIEEHT-UHFFFAOYSA-N
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Description

3-Hydroxy-4-nitrobenzoic acid (C₇H₅NO₅, molecular weight: 183.12 g/mol, CAS 619-14-7) is a nitro-substituted aromatic carboxylic acid with a hydroxyl group at position 3 and a nitro group at position 2. It is widely utilized in analytical chemistry as a matrix for matrix-assisted laser desorption/ionization (MALDI) in-source decay (ISD) mass spectrometry, enabling high-sensitivity peptide sequencing by generating diagnostic a- and d-series ions . Its structural isomerism and reactivity also make it valuable in synthetic chemistry and biological studies, such as vasodilation and enzyme substrate applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-hydroxybenzoic acid. In this process, 3-hydroxybenzoic acid is dissolved in acetonitrile, and ammonium cerium nitrate is added portionwise. The reaction mixture is stirred at room temperature overnight. After the reaction is complete, the mixture is quenched with water, extracted with ethyl acetate, and purified by column chromatography to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 3-Hydroxy-4-aminobenzoic acid.

    Substitution: Halogenated derivatives and other substituted benzoic acids.

Scientific Research Applications

Mass Spectrometry Applications

One of the most significant applications of 3H4NBA is its use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Case Study: MALDI Matrix for In-Source Decay

  • Research Findings : Matsuo et al. demonstrated that 3H4NBA serves as an effective oxidizing matrix for in-source decay (ISD) in MALDI mass spectrometry. The study highlighted its ability to generate various ion series from amyloid beta peptides with high sensitivity, outperforming other matrices like 5-nitrosalicylic acid .
  • Benefits : The use of 3H4NBA resulted in improved sequence coverage of peptides, making it a valuable tool for proteomic studies and peptide analysis.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in cancer research.

Case Study: Anticancer Activity

  • Research Findings : A study indicated that derivatives of 3H4NBA exhibited selective cytotoxicity against various cancer cell lines, including Hep G2 and MDA-MB-231 . The compound's structure allows for modifications that enhance its biological activity.
  • Implications : These findings suggest that 3H4NBA and its derivatives could be developed into novel anticancer agents, warranting further investigation into their mechanisms of action.

Agricultural Applications

In agriculture, 3H4NBA has been identified as a growth inhibitor.

Case Study: Chloroplast Development Inhibition

  • Research Findings : A study noted that 3H4NBA effectively inhibits chloroplast development in linseed and oat plants . This property can be utilized to manage plant growth and development, potentially aiding in crop management strategies.
  • Application : By controlling chloroplast formation, farmers could manipulate plant responses to environmental stressors or optimize growth conditions.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Mass SpectrometryMALDI matrix for ISDEnhanced sensitivity and peptide coverage
Medicinal ChemistryAnticancer activitySelective cytotoxicity against cancer cell lines
AgricultureGrowth inhibitor for chloroplast developmentEffective inhibition in linseed and oat plants

Mechanism of Action

The mechanism of action of 3-hydroxy-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other MALDI Matrices

Key Compounds:

  • 1,5-Diaminonaphthalene (1,5-DAN)
  • 5-Nitro Salicylic Acid
  • 5-Formyl Salicylic Acid
  • 3-Hydroxy-2-Nitrobenzoic Acid (structural isomer)
Property 3-Hydroxy-4-Nitrobenzoic Acid 1,5-DAN 5-Nitro Salicylic Acid 3-Hydroxy-2-Nitrobenzoic Acid
Ion Series Generated a- and d-series ions c- and z-series ions Limited a-series Not reported for ISD
Sensitivity (a-series) High (exceeds 5-nitro/5-formyl) N/A Lower N/A
Sequence Coverage Higher due to a/d ions Limited by c/z ions Low Not applicable
Proline Handling Detects ions adjacent to proline Fails at proline sites Not reported Not reported
Spot Homogeneity Uniform ion detection across spot Variable Variable Variable

Key Findings :

  • This compound outperforms 1,5-DAN in resolving leucine/isoleucine residues via d-series ions and detects ions near proline, enhancing sequence coverage .
  • It shows superior a-series ion sensitivity compared to 5-nitro and 5-formyl salicylic acid, making it the preferred oxidizing matrix for MALDI-ISD .

Structural Isomers: 3-Hydroxy-4-Nitro vs. 4-Hydroxy-3-Nitrobenzoic Acid

Property This compound 4-Hydroxy-3-Nitrobenzoic Acid
CAS Number 619-14-7 616-82-0
Substituent Positions -OH (C3), -NO₂ (C4) -OH (C4), -NO₂ (C3)
Biological Activity Potent vasodilator in DEP extracts Moderate vasodilator
MALDI-ISD Utility High sensitivity for a/d ions Not studied

Key Findings :

  • Positional isomerism significantly impacts biological activity: this compound exhibits stronger vasodilative effects than its 4-hydroxy-3-nitro isomer .
  • Only the 3-hydroxy-4-nitro isomer is validated for MALDI-ISD, emphasizing the nitro group’s position in electron transfer efficiency .

Substrate Specificity in Enzymatic Reactions

Enzyme : 3-Nitrobenzoic Acid Dioxygenase MnbAB

Substrate Relative Activity (%)
3-Nitrobenzoic Acid 100 (Reference)
4-Nitrobenzoic Acid 60
This compound 45
2-(4-Nitrophenyl)acetic Acid 35

Key Findings :

  • This compound is a moderate substrate for MnbAB, showing 45% activity compared to 3-nitrobenzoic acid. Its hydroxyl group may sterically hinder enzyme binding .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₇H₅NO₅ 183.12 619-14-7 MALDI-ISD, Vasodilation
4-Hydroxy-3-nitrobenzoic acid C₇H₅NO₅ 183.12 616-82-0 Biological studies
1,5-Diaminonaphthalene C₁₀H₁₀N₂ 158.20 2243-62-1 MALDI-ISD (c/z ions)

Table 2: Vasodilative Activity of Diesel Exhaust Particle (DEP) Compounds

Compound Vasodilative Efficacy
This compound High
4-Hydroxy-3-nitrobenzoic acid Moderate
4-Methylphthalic acid Low/Transient

Biological Activity

3-Hydroxy-4-nitrobenzoic acid (CAS Number: 619-14-7) is a derivative of p-nitrobenzoic acid and has garnered attention for its potential biological activities. This compound features a hydroxyl group and a nitro group, which contribute to its reactivity and interactions within biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₇H₅N₁O₅
Molecular Weight183.12 g/mol
Melting Point229-231 °C
Boiling Point381 °C
Density1.6 g/cm³
Water SolubilityInsoluble

Pharmacological Properties

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent in pharmaceutical applications .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .
  • Analgesic Activity : The compound has been evaluated for analgesic effects in animal models. It appears to modulate pain pathways, potentially offering a new avenue for pain management therapies .

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially facilitating interactions with biological macromolecules such as proteins and nucleic acids. The nitro group may be involved in redox reactions, contributing to its bioactivity.

Case Studies

  • Antimicrobial Study :
    • A study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones for both E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating infections caused by these bacteria .
  • Anti-inflammatory Research :
    • In vitro experiments using macrophage cell lines showed that treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), markers associated with inflammation. These findings support the compound's role in modulating inflammatory responses .
  • Pain Management Trials :
    • Animal models treated with this compound exhibited reduced pain sensitivity compared to controls, indicating its potential application in analgesic formulations .

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Toxicological assessments are essential to determine safe dosage ranges and potential side effects associated with long-term use.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for constructing derivatives of 3-Hydroxy-4-nitrobenzoic acid in multi-step organic synthesis?

  • Methodological Answer : The synthesis typically involves sequential functional group transformations. For example, this compound can undergo esterification with tert-butanol, followed by alkylation of the phenolic hydroxyl group using 2-iodopropane. Subsequent reduction of the nitro group (e.g., via hydrogenation) yields an intermediate aniline, which is coupled to other fragments using Schotten–Baumann conditions or acid chloride activation . These steps require careful control of reaction conditions (temperature, stoichiometry) to avoid side reactions.

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : The compound should be stored in a cool (<30°C), well-ventilated area, protected from UV radiation and humidity. Use airtight containers compatible with nitroaromatics (e.g., amber glass vials). Prolonged storage should be avoided due to potential degradation, and periodic checks for discoloration or precipitate formation are advised .

Q. How is this compound utilized as a matrix in MALDI-TOF mass spectrometry?

  • Methodological Answer : This compound acts as an oxidizing matrix that enhances in-source decay (ISD) fragmentation of peptides. Compared to traditional matrices like α-cyano-4-hydroxycinnamic acid, it generates a broader range of fragment ions (e.g., a- and d-series), improving sequence coverage. Prepare a saturated solution in acetonitrile/water (70:30) with 0.1% trifluoroacetic acid, and apply 1 µL to the target plate alongside the analyte .

Advanced Research Questions

Q. What experimental parameters optimize this compound’s performance in peptide sequencing via in-source decay MALDI?

  • Methodological Answer : Key parameters include:

  • Laser energy : Adjust to balance ion yield and fragmentation efficiency (typically 20–30% above threshold).
  • Matrix-to-analyte ratio : A 10:1 molar ratio minimizes signal suppression.
  • Solvent composition : High organic content (e.g., 70% acetonitrile) ensures homogeneous co-crystallization.
    Validate results with complementary techniques like LC-MS/MS to resolve ambiguities in fragment assignment .

Q. How can competing side reactions during nitro group reduction in this compound derivatives be mitigated?

  • Methodological Answer : Hydrogenation (H₂/Pd-C) is standard but risks over-reduction of adjacent functional groups. Alternatives include:

  • Selective catalysts : Use PtO₂ in acetic acid to limit dehydroxylation.
  • Chemoselective reagents : Employ SnCl₂/HCl for nitro→amine conversion without affecting esters.
    Monitor reaction progress via TLC or in situ IR spectroscopy to terminate at the intermediate stage .

Q. What computational tools predict the solvent-dependent stability and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model solvation effects using implicit solvent models (PCM or SMD). Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attack. Software like Gaussian or ORCA is recommended, with validation against experimental UV-Vis and NMR data .

Q. How do crystallographic software suites (e.g., SHELX, WinGX) aid in structural elucidation of nitroaromatic derivatives?

  • Methodological Answer : SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and thermal displacement parameters. For nitro groups, constrain anisotropic displacement parameters to avoid overfitting. WinGX facilitates phase determination via Patterson methods for heavy-atom derivatives. Cross-validate with spectroscopic data (e.g., IR nitro stretches at ~1520 cm⁻¹) .

Properties

IUPAC Name

3-hydroxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDLRRGZWIEEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210922
Record name 3-Hydroxy-4-nitrobenzoic acid
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Molecular Weight

183.12 g/mol
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CAS No.

619-14-7
Record name 3-Hydroxy-4-nitrobenzoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Hydroxy-4-nitrobenzoic acid
3-Hydroxy-4-nitrobenzoic acid
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